molecular formula C10H10O4 B13064988 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13064988
M. Wt: 194.18 g/mol
InChI Key: RWRYPHDDPPDFPA-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one: is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to produce 3,4-dimethoxyphenol. This intermediate is then reacted with chloroacetonitrile, followed by treatment with hydrochloric acid solution and subsequent ring closure to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, combined with its potential antimicrobial and anticancer properties, makes it a versatile compound in scientific research .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3

InChI Key

RWRYPHDDPPDFPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CO2)OC

Origin of Product

United States

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